LW6
Overview
Description
3-[[2-[4-(2-adamantyl)phenoxy]-1-oxoethyl]amino]-4-hydroxybenzoic acid methyl ester is an amidobenzoic acid.
Scientific Research Applications
Enzyme Mimicry and Catalysis
- The compound plays a role in enzyme mimicry, specifically mimicking the activity of the copper enzyme tyrosinase in phenol ortho-hydroxylation processes (Casella et al., 1996).
Fluorescent Sensors
- It has applications in developing fluorescent sensors, particularly for detecting Al3+ ions. The compound shows high selectivity and sensitivity in these applications (Ye et al., 2014).
Reaction Studies and Synthesis
- The compound is involved in reaction studies, such as the condensation of phenol with methyl 1-adamantyl ketone in the presence of aluminum phenolate, leading to various derivatives (Kozlikovskii et al., 1988).
- It is also used in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, demonstrating its role in the formation of complex organic compounds (Goldstein & Dambek, 1990).
Antibiotic Biosynthesis
- The compound contributes to the study of antibiotic biosynthesis, particularly in synthesizing chlorinated analogues required for antibiotic research (Becker, 1984).
Anaerobic Metabolism Enzymes
- In microbiology, it is involved in studying enzymes of anaerobic metabolism of phenolic compounds. This includes understanding how certain Pseudomonas species convert hydroxybenzoates into coenzyme A (CoA) thioesters (Biegert et al., 1993).
Material Science and Synthesis
- The compound is utilized in the synthesis of new materials, such as poly(ethylene glycol)oxybenzoic acids, demonstrating its role in advanced material science (Sedlák et al., 2008).
Pharmaceutical Research
- It has implications in pharmaceutical research, particularly in understanding the structure and properties of common cosmetic, drug, and food preservatives (Sharfalddin et al., 2020).
Chemical Synthesis
- The compound is used in the synthesis of various organic and inorganic molecules, showing its versatility in chemical synthesis processes. This includes its role in the formation of Schiff bases and other complex structures (Yadav et al., 2015).
Thermally Rearranged Polybenzoxazoles
- In polymer science, the compound is investigated for its potential in creating thermally rearranged polybenzoxazoles, indicating its utility in developing new polymer materials (Aguilar-Lugo et al., 2018).
Chameleonic Mimicry in Organic Chemistry
- It is involved in studies of chameleonic mimicry and enantioresolution in organic chemistry, illustrating its importance in stereochemistry and molecular interactions (Miragaya et al., 2010).
Properties
IUPAC Name |
methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-26(30)18-4-7-23(28)22(13-18)27-24(29)14-32-21-5-2-17(3-6-21)25-19-9-15-8-16(11-19)12-20(25)10-15/h2-7,13,15-16,19-20,25,28H,8-12,14H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOJWVRGOZGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653145 | |
Record name | Methyl 4-hydroxy-3-{2-[4-(tricyclo[3.3.1.1~3,7~]decan-2-yl)phenoxy]acetamido}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934593-90-5 | |
Record name | Methyl 4-hydroxy-3-{2-[4-(tricyclo[3.3.1.1~3,7~]decan-2-yl)phenoxy]acetamido}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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